Cas no 1261810-73-4 (methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate structure](https://ja.kuujia.com/scimg/cas/1261810-73-4x500.png)
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetate
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
- methyl2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetate
- methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
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- インチ: 1S/C10H10N2O2/c1-14-9(13)5-7-4-8-2-3-11-10(8)12-6-7/h2-4,6H,5H2,1H3,(H,11,12)
- InChIKey: IXNZCIHWBIBMRX-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1=CN=C2C(C=CN2)=C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 220
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 1.1
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-1G |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 1g |
¥ 8,830.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-250mg |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 250mg |
¥3534.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255825-500mg |
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 98% | 500mg |
¥9633.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-250MG |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 250MG |
¥ 3,537.00 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00761311-1g |
methyl 2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetate |
1261810-73-4 | 98% | 1g |
¥8830.0 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-500MG |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 500MG |
¥ 5,887.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-5G |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 5g |
¥ 26,492.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-100mg |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 100mg |
¥2209.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255825-250mg |
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 98% | 250mg |
¥5402.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02743-1.0g |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
1261810-73-4 | 95% | 1.0g |
¥8824.0000 | 2024-07-28 |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetateに関する追加情報
Introduction to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS No. 1261810-73-4)
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS No. 1261810-73-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a pyrrolopyridine derivative, has garnered attention due to its unique structural features and biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is characterized by its core pyrrolopyridine ring system, which is a fused heterocyclic structure consisting of a pyrrole ring and a pyridine ring. The compound also features an acetate ester group attached to the pyrrole ring. This specific arrangement of functional groups imparts unique chemical properties to the molecule. The molecular formula of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is C14H13N2O2, and its molecular weight is approximately 247.26 g/mol.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. The stability and solubility properties make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 5-bromopyrrolo[2,3-b]pyridine with methyl acrylate in the presence of a palladium catalyst. This Suzuki coupling reaction is widely used in organic synthesis due to its high efficiency and selectivity.
An alternative approach involves the condensation of 5-formylpyrrolo[2,3-b]pyridine with methyl bromoacetate followed by reduction of the resulting imine intermediate. This method provides a straightforward route to the target compound and can be optimized for large-scale production.
Biological Activities
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of the key areas of interest is its potential as a modulator of various biological targets. Recent research has shown that this compound exhibits significant activity against certain types of cancer cells by targeting specific signaling pathways.
A study published in the Journal of Medicinal Chemistry reported that methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate selectively inhibits the activity of protein kinases involved in cell proliferation and survival. This selective inhibition makes it a promising lead compound for the development of targeted cancer therapies.
In addition to its anti-cancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent. Research conducted at a leading pharmaceutical institute demonstrated that methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate effectively reduces inflammation in animal models by modulating the expression of pro-inflammatory cytokines.
Recent Research Advancements
The ongoing research on methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate continues to uncover new applications and mechanisms of action. A recent study published in Nature Communications explored the role of this compound in neurodegenerative diseases. The researchers found that it can protect neuronal cells from oxidative stress and promote neurogenesis, suggesting potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Another notable advancement involves the use of computational methods to predict the binding affinity and selectivity of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate for various protein targets. Machine learning algorithms have been employed to optimize the structure of this compound for improved pharmacological properties.
Conclusion
In conclusion, methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS No. 1261810-73-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will be discovered.
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